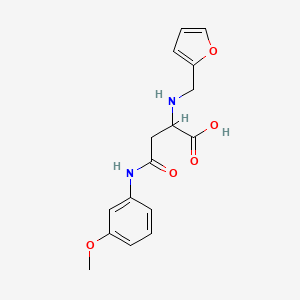

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of furan-2-carbaldehyde with an appropriate amine (such as 3-methoxyaniline) to form the furan-2-ylmethylamine intermediate. Subsequent reactions lead to the formation of the final product. Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid consists of a furan ring, an aromatic phenyl ring, and a carbonyl group. The furan-2-ylmethylamine moiety contributes to its biological activity. Computational studies and spectroscopic techniques (such as NMR and IR) provide insights into its structural features .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Interaction and Reactivity

The study on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol revealed the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations were performed to understand the reaction mechanisms, highlighting the nucleophilicity of the amino group over the hydroxyl in these reactions. This research provides insights into the reactivity and potential applications of furan-2-ylmethyl compounds in synthesizing complex heterocyclic systems (Amalʼchieva et al., 2022).

Synthesis of Heterocyclic Compounds

Another significant application involves the synthesis of various heterocyclic compounds through reactions involving 4-oxobutanoic acids and furan derivatives. These reactions lead to the formation of tricyclic systems, indicating the compound's role in synthesizing structurally diverse and potentially bioactive molecules (Grinev et al., 2017).

Enzyme-catalyzed Oxidation

Research into the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the potential of furan derivatives in biobased chemical production. This study demonstrates the ability of specific enzymes to convert related compounds into FDCA, a valuable precursor for bioplastics, showcasing the environmental applications of furan-2-ylmethyl compounds (Dijkman et al., 2014).

Novel Furan Derivatives

The discovery of new furan derivatives from a mangrove-derived endophytic fungus demonstrates the compound's relevance in natural product chemistry and potential pharmacological applications. These furan derivatives offer insights into the structural diversity of naturally occurring furan compounds and their potential bioactivities (Chen et al., 2017).

Production of Polymers

Furan-2,5-dicarboxylic acid (FDCA) is also identified as a key biobased platform chemical for polymer production. Research focusing on the synthesis of FDCA through various chemical routes, including the oxidation of related furan compounds, underscores the importance of furan-2-ylmethyl compounds in developing sustainable materials (El-Sayed et al., 2003).

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(3-methoxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-12-5-2-4-11(8-12)18-15(19)9-14(16(20)21)17-10-13-6-3-7-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNOYTKZQSLVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)

![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2892623.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)

![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2892631.png)

![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)

![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)